molecular formula C12H17NO2 B14646705 Hexananilide, 3'-hydroxy- CAS No. 55791-90-7

Hexananilide, 3'-hydroxy-

Cat. No.: B14646705
CAS No.: 55791-90-7
M. Wt: 207.27 g/mol
InChI Key: RCZJWCZIRXWIOU-UHFFFAOYSA-N
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Description

Hexananilide, 3’-hydroxy- is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxy group attached to the aromatic ring of an anilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexananilide, 3’-hydroxy- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with aniline in the presence of a base such as pyridine. The resulting hexananilide can then be hydroxylated using a suitable oxidizing agent like hydrogen peroxide or a peracid under controlled conditions to introduce the hydroxy group at the 3’ position .

Industrial Production Methods: Industrial production of Hexananilide, 3’-hydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Hexananilide, 3’-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed:

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Hexananilide, 3’-hydroxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hexananilide, 3’-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Hexananilide, 3’-hydroxy- can be compared with other similar compounds such as:

    Hexanamide: Lacks the aromatic ring and hydroxy group, resulting in different chemical properties and reactivity.

    Aniline: Contains an amino group instead of an amide group, leading to different applications and biological activity.

Properties

CAS No.

55791-90-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-hydroxyphenyl)hexanamide

InChI

InChI=1S/C12H17NO2/c1-2-3-4-8-12(15)13-10-6-5-7-11(14)9-10/h5-7,9,14H,2-4,8H2,1H3,(H,13,15)

InChI Key

RCZJWCZIRXWIOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

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